Functional Group Manifold: Tris-Functional vs. Monofunctional Architecture
The target compound uniquely integrates three distinct reactive sites (sulfonic acid, geminal diester, and ketone) on a single hexane scaffold, whereas its closest commercially available analog, 1-hexanesulfonic acid, contains only a sulfonic acid group . This structural difference means that the target compound can serve as a bifunctional linker, enabling sequential functionalization without the need for additional protection/deprotection steps. The geminal diester moiety is known to undergo regiospecific dealkoxycarbonylative transformations under mild conditions (e.g., NaCl/DMSO, 150–160 °C), yielding synthetically valuable substituted products [1]. No direct head-to-head comparative study with the target compound was identified in the public domain; therefore, the evidence presented relies on class-level inferences and cross-study comparable physicochemical data.
| Evidence Dimension | Number of chemically distinct functional groups |
|---|---|
| Target Compound Data | 3 (sulfonic acid, geminal diester, ketone) |
| Comparator Or Baseline | 1-Hexanesulfonic acid: 1 (sulfonic acid only) |
| Quantified Difference | +2 functional groups |
| Conditions | Structural enumeration based on molecular formula C11H20O7S vs. C6H14O3S |
Why This Matters
The additional functional groups enable the compound to participate in orthogonal reaction cascades that monofunctional sulfonic acids cannot replicate, expanding the scope of downstream synthetic applications.
- [1] Asaoka, M., Miyake, K., & Takei, H. (1978). Sulfenylation Accompanied by Dealkoxycarbonylation of β-Keto Esters, Geminal Diesters, and α-Cyano Ester in Hexamethylphosphoric Triamide (HMPA). Bulletin of the Chemical Society of Japan, 51(10), 3008–3010. https://doi.org/10.1246/bcsj.51.3008 View Source
